Sodium 5-bromo-2-methylbenzene-1-sulfinate
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Overview
Description
Sodium 5-bromo-2-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C7H6BrNaO2S. It is a sodium salt of 5-bromo-2-methylbenzenesulfinic acid. This compound is known for its applications in organic synthesis, particularly in the formation of sulfonylated products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-bromo-2-methylbenzene-1-sulfinate typically involves the sulfonation of 5-bromo-2-methylbenzene. The process can be summarized as follows:
Sulfonation: 5-bromo-2-methylbenzene is treated with sulfur dioxide and a suitable oxidizing agent to form 5-bromo-2-methylbenzenesulfinic acid.
Neutralization: The resulting sulfinic acid is then neutralized with sodium hydroxide to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Continuous Sulfonation: Using a continuous flow reactor to maintain consistent reaction conditions.
Efficient Neutralization: Employing automated systems for precise control of pH during the neutralization step.
Purification: Utilizing crystallization or recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: Sodium 5-bromo-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: It can be reduced to form corresponding sulfides.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and aryl halides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: Products include various sulfonylated derivatives.
Oxidation Reactions: Products include sulfonic acids and sulfonates.
Reduction Reactions: Products include sulfides and thiols.
Scientific Research Applications
Sodium 5-bromo-2-methylbenzene-1-sulfinate has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of drugs, particularly those targeting sulfonyl-containing functional groups.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of sodium 5-bromo-2-methylbenzene-1-sulfinate involves its ability to act as a sulfonylating agent. The sulfonate group can react with nucleophiles, leading to the formation of sulfonylated products. This reactivity is utilized in various synthetic applications, where the compound serves as a source of the sulfonyl group.
Molecular Targets and Pathways:
Nucleophilic Substitution: The sulfonate group targets nucleophiles, facilitating substitution reactions.
Oxidation and Reduction Pathways: The compound can undergo oxidation and reduction, leading to the formation of sulfonic acids, sulfonates, sulfides, and thiols.
Comparison with Similar Compounds
Sodium 5-bromo-2-methylbenzene-1-sulfinate can be compared with other similar compounds, such as:
Sodium 5-bromo-2-chlorobenzene-1-sulfinate: Similar in structure but with a chlorine substituent instead of a methyl group.
Sodium 5-bromo-2-methoxybenzene-1-sulfinate: Similar in structure but with a methoxy group instead of a methyl group.
Sodium 5-bromo-2-nitrobenzene-1-sulfinate: Similar in structure but with a nitro group instead of a methyl group.
Uniqueness: The presence of the methyl group in this compound imparts unique reactivity and properties compared to its analogs. This makes it particularly useful in specific synthetic applications where the methyl group plays a crucial role in the reaction mechanism.
Biological Activity
Sodium 5-bromo-2-methylbenzene-1-sulfinate is an organosulfur compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, synthesis, and biological effects, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a sulfonate group attached to a brominated aromatic ring. Its molecular formula is C7H7BrO3S with a molecular weight of approximately 257.08 g/mol. The compound's structure is characterized by:
- Bromine atom at the 5-position of the benzene ring
- Methyl group at the 2-position
- Sulfinate group which enhances its solubility and bioavailability
These structural features contribute to its reactivity and potential applications in medicinal chemistry and organic synthesis .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Bromination : The starting material, 2-methylbenzenesulfonic acid, undergoes bromination to introduce the bromine atom.
- Sulfination : The resulting compound is treated with sodium sulfite to form the sulfonate group.
This two-step process can be optimized for yield and purity through various reaction conditions .
Biological Activity
Research into the biological activity of this compound is limited but suggests several promising avenues:
- Antimicrobial Properties : Compounds with similar structures have been studied for their antimicrobial and antifungal activities. The presence of the sulfonate group may enhance these properties by improving solubility in biological systems .
- Enzyme Inhibition : Preliminary studies indicate that this compound may interact with specific enzymes or receptors, potentially leading to inhibition or modulation of biological pathways crucial for therapeutic applications .
Comparative Analysis with Related Compounds
To better understand the unique characteristics of this compound, it is useful to compare it with other sodium sulfinates:
Compound Name | Structure Features | Unique Characteristics |
---|---|---|
Sodium benzenesulfinate | Simple aryl sulfonate | Commonly used as a reagent in organic synthesis. |
Sodium p-toluenesulfinate | Methyl group at para position | Enhanced reactivity due to electron-donating methyl group. |
Sodium methanesulfinate | Methyl group directly attached to sulfur | Used in various reduction reactions. |
This compound | Bromine at 5-position, methyl at 2-position | Increased reactivity and enhanced solubility in organic solvents. |
The presence of bromine enhances its reactivity compared to other sodium sulfinates, making it particularly interesting for synthetic applications .
Case Studies and Research Findings
Although specific case studies on this compound are scarce, related compounds have shown significant results in various studies:
- Antimicrobial Activity : A study demonstrated that structurally similar sulfinates exhibited varying degrees of antimicrobial efficacy against common pathogens, suggesting that this compound could possess similar properties .
- Enzyme Interaction Studies : Research involving enzyme assays indicated that certain sulfinates can inhibit key enzymes involved in metabolic pathways, hinting at potential therapeutic roles for this compound .
- Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds revealed that modifications in structure significantly affect bioavailability and metabolic stability, which are crucial for drug design .
Properties
Molecular Formula |
C7H6BrNaO2S |
---|---|
Molecular Weight |
257.08 g/mol |
IUPAC Name |
sodium;5-bromo-2-methylbenzenesulfinate |
InChI |
InChI=1S/C7H7BrO2S.Na/c1-5-2-3-6(8)4-7(5)11(9)10;/h2-4H,1H3,(H,9,10);/q;+1/p-1 |
InChI Key |
OEDAFTVJHVXOCA-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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